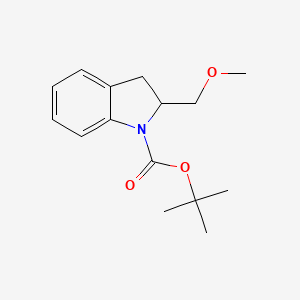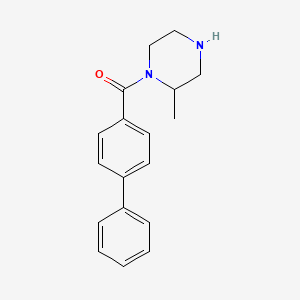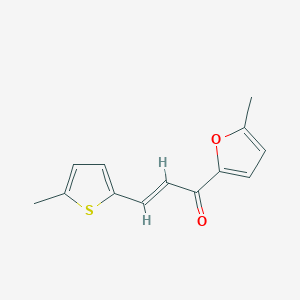
(2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as MFMP, is a highly reactive organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for organic synthesis, as it can be used to synthesize a variety of organic compounds. MFMP has been used in the synthesis of a variety of bioactive compounds, including drugs, natural products, and polymers. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, MFMP has been studied for its mechanism of action and biochemical and physiological effects. In
科学的研究の応用
MFMP has been used in a variety of scientific research applications, including the synthesis of bioactive compounds, drugs, natural products, and polymers. It has also been used in the synthesis of dyes, polymers, and other materials. In addition, MFMP has been studied for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of MFMP is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can act as a catalyst for various reactions. It has also been suggested that MFMP can act as a nucleophile, meaning that it can react with other molecules and form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MFMP are not fully understood. However, it has been suggested that MFMP may have anti-inflammatory and anti-oxidant properties. In addition, MFMP has been shown to have cytotoxic effects on cancer cells.
実験室実験の利点と制限
MFMP is a highly reactive compound and has a wide range of applications in the field of synthetic organic chemistry. Its reactivity and versatility make it a useful building block for organic synthesis. However, its reactivity can also be a limitation, as it can react with other molecules and form new bonds. Thus, it is important to use caution when working with MFMP in the laboratory.
将来の方向性
Future research on MFMP should focus on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research should be conducted to explore its potential applications in the fields of drug discovery, materials science, and polymer synthesis. Additionally, further research should be conducted to explore the potential of MFMP as a catalyst for various reactions. Finally, further research should be conducted to explore the potential of MFMP as a source of new and novel bioactive compounds.
合成法
MFMP can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki reaction. The Wittig reaction is a versatile method for the synthesis of MFMP and has been used to synthesize a variety of organic compounds. The Stille reaction is a palladium-catalyzed cross-coupling reaction that can be used to synthesize MFMP. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction that can be used to synthesize a variety of organic compounds, including MFMP.
特性
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-13(10-11)7-8-14(16)15-9-6-12(2)17-15/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMMGGILAYGIBB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(5-Methylfuran-2-yl)-3-(3-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

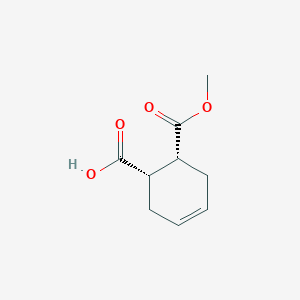
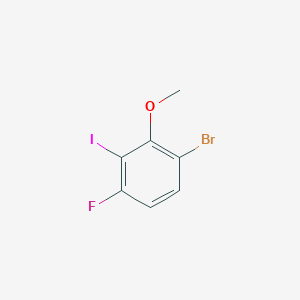
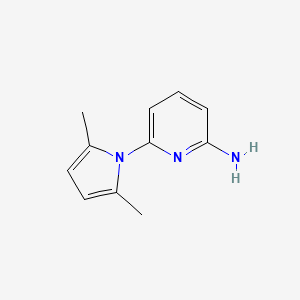

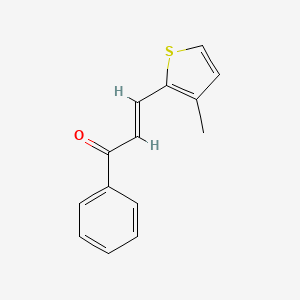

![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)
